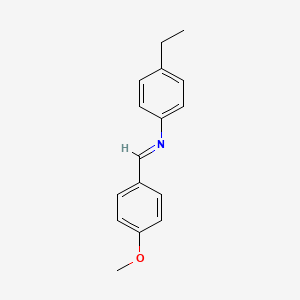

p-Methoxybenzylidene p-ethylaniline

描述

Significance of Imines in Modern Chemical Research

Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond. environmentaljournals.org This functional group is of fundamental importance in organic chemistry, serving as a versatile intermediate in the synthesis of a wide array of nitrogen-containing compounds, including amines, amino acids, and heterocyclic systems. environmentaljournals.org The formation of imines, typically through the condensation of a primary amine with an aldehyde or ketone, is a reversible reaction that is crucial in various chemical transformations. environmentaljournals.org

Beyond their role as synthetic intermediates, imines are integral to coordination chemistry, where they can act as ligands, binding to metal ions through the nitrogen atom. mdpi.com This property is leveraged in the design of catalysts and advanced materials. Furthermore, the imine linkage is a key structural motif in many biologically active molecules and plays a role in various biochemical processes.

p-Methoxybenzylidene p-Ethylaniline as a Prototypical System in Liquid Crystal Science

This compound belongs to a class of compounds that have been instrumental in the early development of liquid crystal research. Its molecular structure, featuring a rigid core composed of two benzene (B151609) rings linked by an imine group, and flexible terminal groups (a methoxy (B1213986) group and an ethyl group), is characteristic of molecules that exhibit liquid crystalline phases.

While extensive research has been conducted on the closely related compound p-Methoxybenzylidene-p-butylaniline (MBBA), which exhibits a nematic phase at room temperature, specific data on the mesomorphic properties of this compound are less prevalent in the readily available scientific literature. nih.govmdpi.com The nematic phase is a state where the molecules have long-range orientational order but no long-range positional order. The transition from this ordered liquid phase to a disordered isotropic liquid is a critical parameter for characterizing a liquid crystal. For MBBA, the nematic-to-isotropic (N-I) transition occurs at approximately 318.0 K (44.85 °C). mdpi.com It is anticipated that this compound would exhibit a similar nematic phase, with a distinct N-I transition temperature influenced by the shorter ethyl chain compared to the butyl chain in MBBA.

Scope and Research Objectives of the Comprehensive Analysis

This article aims to provide a focused analysis of the chemical compound this compound. The primary objectives are to:

Detail the fundamental chemical and physical properties of the compound.

Discuss its role as a representative Schiff base liquid crystal.

Present available research findings related to its synthesis and characteristics.

This analysis will be based on a thorough review of existing scientific literature, providing a consolidated resource for researchers and students interested in the fundamental aspects of liquid crystal science.

Detailed Research Findings

The synthesis of Schiff base liquid crystals like this compound typically involves the condensation reaction between an appropriately substituted benzaldehyde (B42025) and an aniline (B41778). environmentaljournals.org In this case, the reaction would be between p-anisaldehyde (p-methoxybenzaldehyde) and p-ethylaniline. nih.govchemcd.com The reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. environmentaljournals.org

The resulting imine, this compound, possesses a molecular structure conducive to the formation of a nematic liquid crystal phase. The linear, rod-like shape of the molecule, a consequence of the para-substituted aromatic rings, allows for the parallel alignment that characterizes the nematic state. The terminal methoxy and ethyl groups influence the intermolecular forces and the thermal stability of the liquid crystalline phase.

Data Tables

Below are interactive data tables summarizing the key properties of this compound and a list of the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO | nih.gov |

| Molecular Weight | 239.31 g/mol | nih.gov |

| IUPAC Name | N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine | nih.gov |

| CAS Number | 29743-18-8 | nih.gov |

| Nematic-Isotropic Transition Temperature (TN-I) | Data not available in searched sources |

Structure

2D Structure

属性

IUPAC Name |

N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18-2)11-7-14/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRHVFQIDOTKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-18-8 | |

| Record name | p-Methoxybenzylidene p-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Derivatization Methodologies

Advanced Synthetic Routes to p-Methoxybenzylidene p-Ethylaniline

The formation of the characteristic imine bond (C=N) in this compound is typically achieved through the condensation of p-anisaldehyde and p-ethylaniline. Modern synthetic strategies have focused on optimizing this reaction for higher yields, purity, and more environmentally benign conditions.

Optimized Condensation Reactions for Imine Formation

The classical approach to imine synthesis involves the reaction of an aldehyde and a primary amine, often with the removal of the water byproduct to drive the equilibrium towards the product. masterorganicchemistry.com Recent optimizations have sought to improve efficiency and reduce environmental impact.

One highly effective and environmentally friendly approach is the use of solvent- and catalyst-free conditions . By simply mixing p-anisaldehyde and an aniline (B41778) derivative and applying a vacuum to remove the generated water, high yields of the corresponding imine can be achieved. scirp.org This method avoids the use of potentially hazardous solvents and simplifies purification. For instance, the reaction between p-anisaldehyde and various toluidine isomers has been shown to proceed to near-quantitative yields (98-99%) under these conditions. scirp.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating imine formation. researchgate.netresearchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.net This technique can be performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent. researchgate.netnih.gov The use of natural acid catalysts, such as those derived from cashew shell extract, in conjunction with microwave irradiation presents a green and efficient method for Schiff base synthesis. nih.gov

Ultrasound-assisted synthesis is another energy-efficient method that can promote the condensation reaction. Sonication can enhance mass transfer and accelerate the reaction rate, often at room temperature, leading to high yields in shorter time frames. nih.govnih.govresearchgate.net

The choice of solvent can also be optimized. While solvent-free is ideal, in cases where a solvent is necessary, greener options are preferred. Water has been explored as a green solvent for Schiff base synthesis, sometimes yielding products in high purity without the need for a catalyst. worldwidejournals.com

| Method | Reactants | Conditions | Yield | Reference |

| Solvent- & Catalyst-Free | p-Anisaldehyde, p-Toluidine | Neat, vacuum | 98% | scirp.org |

| Microwave-Assisted | Aromatic Aldehydes, Aromatic Amines | Solvent-free, natural acid catalyst | High | nih.gov |

| Ultrasound-Assisted | Anilines, α-Bromoacetophenones | Solvent-free, PEG 400, rt | 73-83% | nih.gov |

| Water as Solvent | Salicylaldehyde (B1680747), Aniline | Water, rt, 10 min | 83% | worldwidejournals.com |

| This table presents a selection of optimized condensation reaction methods for the synthesis of imines, which are applicable to the synthesis of this compound. |

Catalytic Approaches and Yield Enhancement Strategies

The use of catalysts is a cornerstone of modern organic synthesis, and the formation of this compound is no exception. A variety of catalytic systems can be employed to enhance reaction rates and improve yields.

Brønsted and Lewis acids are commonly used to catalyze imine formation. youtube.combeilstein-journals.org Acid catalysis proceeds by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. youtube.com Common Lewis acids include zinc chloride (ZnCl2) and titanium tetrachloride (TiCl4), while Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are also effective. Aniline itself has been reported to act as a nucleophilic catalyst for imine formation in aqueous media. researchgate.net

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. tandfonline.comresearchgate.net Examples include:

Metal complexes immobilized on solid supports : Nickel(II) Schiff base complexes immobilized on multi-walled carbon nanotubes (MWCNTs) have been shown to be highly efficient heterogeneous catalysts for condensation reactions under solvent-free conditions. tandfonline.com Copper(II) Schiff base complexes supported on graphene oxide have also been utilized.

Natural catalysts : Kinnow peel powder, a readily available and inexpensive material, has been successfully used as a green catalyst for the synthesis of N-benzylideneaniline and its derivatives. nih.govresearchgate.netnih.govdntb.gov.ua

Phase transfer catalysis (PTC) is a valuable technique when the reactants are in different phases, for example, an organic-soluble aldehyde and a water-soluble amine salt. biomedres.usoperachem.comyoutube.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of one reactant across the phase boundary to react with the other. operachem.comyoutube.com

Yield enhancement strategies primarily focus on the efficient removal of water from the reaction mixture to shift the equilibrium towards the product. This can be achieved through:

Azeotropic distillation : Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

Use of dehydrating agents : Anhydrous salts like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) can be added to the reaction mixture.

Application of a vacuum : As mentioned in the solvent-free approach, reducing the pressure effectively removes water and other volatile byproducts. scirp.org

| Catalyst Type | Example Catalyst | Key Features | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Protonates carbonyl oxygen, increasing electrophilicity. | youtube.com |

| Lewis Acid | Zinc chloride (ZnCl2) | Coordinates to carbonyl oxygen, activating it for nucleophilic attack. | beilstein-journals.org |

| Heterogeneous | Ni(II) complex on MWCNTs | Reusable, easy to separate from the reaction mixture. | tandfonline.com |

| Natural | Kinnow peel powder | Green, inexpensive, and effective catalyst. | nih.gov |

| Phase Transfer | Quaternary ammonium salts | Facilitates reaction between reactants in different phases. | biomedres.us |

| This table summarizes various catalytic approaches applicable to the synthesis of this compound. |

Strategies for Functional Derivatization of this compound Analogues

The functionalization of this compound analogues allows for the tuning of their physical, chemical, and biological properties. Derivatization can be achieved by modifying either the aldehydic or the aniline precursor before the condensation reaction, or by reacting the pre-formed imine.

Modification of the Aldehyde Precursor: A wide range of substituted benzaldehydes can be used in the condensation reaction to introduce various functional groups onto the benzylidene portion of the molecule. For example, using substituted benzaldehydes can introduce hydroxyl, nitro, or other groups.

Modification of the Aniline Precursor: Similarly, a variety of substituted anilines can be employed to functionalize the N-phenyl ring. This allows for the introduction of diverse substituents at different positions of the aniline ring.

Post-condensation Derivatization: The imine bond itself can be a site for further reactions. For example, reduction of the imine using reducing agents like sodium borohydride (B1222165) (NaBH4) would yield the corresponding secondary amine.

Furthermore, functional groups on the aromatic rings of the this compound scaffold can be subjected to a plethora of organic transformations. For instance, if a hydroxyl group is present, it can be etherified or esterified. If a nitro group is present, it can be reduced to an amino group, which can then be further functionalized.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of p-Methoxybenzylidene p-Ethylaniline and Related Imines

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on this compound and structurally similar imines provide invaluable insights into their molecular geometry and intermolecular interactions.

Single crystal X-ray diffraction analysis offers a detailed picture of the molecular structure, including bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not widely available in the searched literature, extensive studies have been conducted on closely related Schiff base compounds. These analogues, which differ by substituents on the aniline (B41778) or benzylidene rings, provide a strong basis for understanding the structural characteristics of the target molecule.

For instance, the analysis of compounds like N-(4-n-butyloxybenzylidene)-4′-ethylaniline reveals detailed bond lengths and angles that are expected to be very similar to those in this compound. tandfonline.com In a related compound, 4-nitro-4′-methoxy benzylidene aniline (NMOBA), single crystal X-ray diffraction has been used to determine its structure, confirming the formation of the Schiff base and providing precise measurements of its unit cell. researchgate.net The molecular structure of NMOBA was elucidated, and its nonlinear optical properties were investigated, highlighting the importance of crystallographic studies in materials science. researchgate.netresearchgate.net

The general planarity of the benzylidene and aniline rings, connected by the imine (-CH=N-) bridge, is a common feature. The crucial conformational aspect is the twist angle between these two aromatic rings. In a related imine, N-(p-methoxybenzylidene)aniline, computational studies have explored its stable conformations. researchgate.net

Below is a table summarizing typical crystallographic data obtained for a related Schiff base, which provides a reasonable approximation for this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 12.89 | researchgate.net |

| b (Å) | 7.12 | researchgate.net |

| c (Å) | 14.05 | researchgate.net |

| β (°) ** | 102.43 | researchgate.net |

| Volume (ų) ** | 1258 | researchgate.net |

Note: The data presented is for 4-nitro-4′-methoxy benzylidene aniline (NMOBA) and serves as an illustrative example.

The way molecules arrange themselves within a crystal, known as molecular packing, is determined by intermolecular forces such as van der Waals interactions and, in some cases, hydrogen bonding. The crystal system provides a classification of the crystal based on its symmetry.

For Schiff bases similar to this compound, the crystal system is often monoclinic or triclinic. For example, N-(4-n-butyloxybenzylidene)-4′-ethylaniline crystallizes in the triclinic system with the space group P1. tandfonline.com Its crystal structure reveals a layered packing arrangement. tandfonline.com In this particular structure, the molecules are packed in an antiparallel fashion, which helps to compensate for the dipole moments of the C-O-C and C=N-C bonds. tandfonline.com

The study of 4-nitro-4′-methoxy benzylidene aniline (NMOBA) showed that it crystallizes in the monoclinic system with the space group P2₁. researchgate.net The determination of the crystal system and space group is a fundamental output of single-crystal X-ray diffraction analysis and is crucial for understanding the macroscopic properties of the material. researchgate.netmdpi.com

Conformational Landscape and Energy Minima of this compound

The flexibility of the bond connecting the two aromatic rings in this compound allows for different spatial orientations, or conformations. Understanding this conformational landscape is key to predicting the molecule's properties and behavior.

Computational chemistry provides powerful tools to explore the possible conformations of a molecule and to identify the most stable ones (energy minima). Density Functional Theory (DFT) is a commonly employed method for such analyses.

For the related molecule N-(p-methoxybenzylidene)aniline, DFT calculations have been used to investigate its conformational space. researchgate.net These studies typically identify several stable conformers. The most stable conformer is often found to have a non-planar structure, with a significant dihedral angle between the two phenyl rings. researchgate.net This twist is a result of the steric hindrance between the hydrogen atom on the imine carbon and the ortho-hydrogen atom on the aniline ring.

Computational studies on N-(p-methoxybenzylidene)aniline identified four possible conformers, with the C4 form being the most stable. researchgate.net The optimized molecular structure from these calculations provides evidence for intramolecular charge transfer, which can be important for nonlinear optical properties. researchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as a torsion angle. researchgate.net For this compound, a PES scan of the torsion angle around the C-N bond connecting the benzylidene and aniline moieties would reveal the energy barriers between different conformations.

This analysis helps in understanding the dynamics of the molecule, including the feasibility of interconversion between different conformers at a given temperature. The PES is instrumental in identifying not only the stable conformers (at the energy minima) but also the transition states (at the energy maxima) that separate them. researchgate.net While specific PES scan data for this compound was not found in the provided search results, the methodology is a standard approach in computational chemistry for studying molecular flexibility. researchgate.netrug.nl

Liquid Crystalline Behavior and Mesophase Studies

Thermotropic Liquid Crystalline Phases of p-Methoxybenzylidene p-Ethylaniline

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. For a compound like this compound, a transition from a crystalline solid to a nematic phase and then to an isotropic liquid upon heating is expected.

In the nematic phase, the elongated molecules lose the positional order of the crystalline state but maintain a general orientational alignment along a common axis known as the director. For this compound, this phase would be characterized by a fluid, liquid-like nature while exhibiting the optical anisotropy typical of a crystalline material. The characterization of this phase would involve polarized optical microscopy, which would likely reveal a characteristic schlieren or threaded texture.

Systematic studies of N-(p-alkoxybenzylidene)-p-alkylanilines show a clear trend in transition temperatures based on the length of the alkyl chains. Generally, as the alkyl chain length increases, the stability of smectic phases is enhanced at the expense of the nematic phase. Given that this compound has a short ethyl chain, it is predicted to exhibit a stable nematic phase over a specific temperature range. However, precise transition temperatures (Crystal → Nematic and Nematic → Isotropic) are not prominently documented in current literature, unlike its well-studied butyl-analogue (MBBA), which melts from a crystalline solid to a nematic phase at approximately 22°C and clears to an isotropic liquid at around 47°C. It is anticipated that the ethyl derivative would have different, likely lower, transition temperatures.

Binary and Multi-Component Liquid Crystal Systems Incorporating this compound

The behavior of liquid crystals in mixtures is a cornerstone of materials science, allowing for the tuning of properties and the creation of novel phases not present in the pure components.

When a non-chiral nematic liquid crystal like this compound is mixed with a chiral compound, a cholesteric (or chiral nematic) phase is typically induced. The chiral dopant imparts a helical twist to the nematic director.

Furthermore, the mixing of two different nematic liquid crystals can lead to the induction or enhancement of more ordered smectic phases. In binary mixtures of Schiff bases with compounds like cyanobiphenyls, the formation of induced smectic A phases is a well-documented phenomenon. This induction is often attributed to favorable intermolecular interactions, such as dipole-dipole interactions or the formation of weak charge-transfer complexes, which promote the layered arrangement characteristic of smectic phases.

Twisted Grain Boundary (TGB) phases are highly complex mesophases that exist at the boundary between cholesteric and smectic phases. They are essentially composed of blocks of smectic layers with a helical twist, mediated by a regular array of screw dislocations. The formation of a TGB phase in a binary mixture typically requires a component with high chirality. While this compound is not chiral, its inclusion in a binary mixture with a suitable chiral smectogen could potentially lead to the stabilization or observation of a TGB phase.

Reentrant smectic phases, where a less ordered phase (like nematic) reappears upon cooling from a more ordered phase (like smectic), are another fascinating aspect of binary mixtures. This behavior arises from complex molecular packing and competing intermolecular forces. The specific molecular geometry of this compound could potentially contribute to such phenomena in mixtures with highly polar compounds.

The construction of a temperature-composition phase diagram is essential for understanding any binary liquid crystal system. For mixtures containing this compound, such a diagram would map the various phase boundaries as a function of the mixture's composition. The shape of these phase boundaries, including the presence of eutectic points or induced phases, is a direct consequence of the intermolecular interactions between the two components. The primary forces at play would include van der Waals forces, π-π stacking interactions between the aromatic rings, and dipole-dipole interactions originating from the polar methoxy (B1213986) group and the imine linkage. Theoretical models and computational methods, such as those based on Maier-Saupe theory combined with Flory-Huggins models for mixing, are often employed to predict and rationalize these complex phase diagrams.

Research on Nanoparticle Dispersion in this compound Remains Elusive

Despite a comprehensive search of scientific literature, specific research detailing the impact of nanoparticle dispersion on the liquid crystalline properties of this compound could not be located. While studies on similar Schiff base liquid crystals are available, the strict focus on this compound as per the user's request means that no data can be presented at this time.

Research into the effects of nanoparticle doping is a significant area of study in materials science, with many liquid crystals being analyzed to understand how their properties can be tailored for various applications. For instance, studies on related compounds such as p-methoxybenzylidene-p-butylaniline (MBBA) have shown that the introduction of nanoparticles can influence dielectric and electro-optical properties. These studies often involve dispersing nanoparticles like barium titanate or carbon quantum dots and observing the resulting changes in the liquid crystal's behavior.

Unfortunately, without specific studies on this compound, it is not possible to provide an accurate and scientifically sound article that adheres to the requested outline. The scientific community has not, to date, published research that would allow for a detailed discussion on the impact of nanoparticle dispersion on this particular compound.

Therefore, the following sections on the impact of nanoparticle dispersion, including the influence on orientational order, nematic ordering, and the effects of nanoparticle concentration and morphology, cannot be addressed.

Table of Compounds

Spectroscopic Characterization and Vibrational Analysis

Infrared and Raman Spectroscopy of p-Methoxybenzylidene p-Ethylaniline

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular architecture of a compound. uni-siegen.de For this compound, these spectra are characterized by a series of bands corresponding to the specific vibrational motions of its atoms. msu.edu While IR spectroscopy relies on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. uni-siegen.de

The vibrational modes of this compound can be assigned by considering the characteristic frequencies of its structural components. The molecule, with its N atoms, has 3N-6 fundamental vibrational modes. uni-siegen.de Detailed assignments are often supported by computational methods like Density Functional Theory (DFT), which has been used for similar molecules such as N-(p-methoxybenzylidene)aniline. researchgate.net

Key vibrational assignments for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl substituent give rise to symmetric and asymmetric stretching modes in the 2980-2850 cm⁻¹ range. The methoxy (B1213986) (O-CH₃) group also contributes to this region.

Imine C=N Stretching: The stretching vibration of the central imine bond is a key characteristic, generally observed as a strong band in the 1630-1610 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations within the two benzene (B151609) rings produce a set of bands between 1610 cm⁻¹ and 1450 cm⁻¹. core.ac.uk

Aliphatic C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups are found around 1470-1440 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the methoxy group results in strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-N Stretching: The stretching of the single bond between the aniline (B41778) ring and the imine nitrogen is expected in the 1360-1250 cm⁻¹ region.

Ring Breathing Modes: The entire benzene rings can undergo symmetric "breathing" vibrations, which appear as characteristic bands in the Raman spectrum.

Out-of-Plane C-H Bending: The bending of aromatic C-H bonds out of the plane of the ring gives rise to strong bands in the 900-675 cm⁻¹ region, the exact position of which is indicative of the substitution pattern.

Table 1: Predicted Fundamental Vibrational Modes for this compound This table is interactive. You can sort and filter the data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Rings |

| Aliphatic C-H Stretch | 2980 - 2850 | Ethyl & Methoxy Groups |

| Imine C=N Stretch | 1630 - 1610 | Imine |

| Aromatic C=C Stretch | 1610 - 1450 | Benzene Rings |

| Aliphatic C-H Bend | 1470 - 1440 | Ethyl Group |

| Asymmetric C-O-C Stretch | ~1250 | Methoxy Group |

| Symmetric C-O-C Stretch | ~1040 | Methoxy Group |

| Aromatic C-N Stretch | 1360 - 1250 | Aniline-Imine |

| Out-of-Plane C-H Bend | 900 - 675 | Benzene Rings |

Changes in these angles affect the degree of π-conjugation across the molecule, which in turn influences the force constants of the C=N, C=C, and C-N bonds, causing shifts in their vibrational frequencies. The non-planar structure arises from a balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing steric hindrance between the hydrogen atom on the imine carbon and the ortho-hydrogen of the aniline ring. The presence of the ethyl group, an electron-donating group, can further influence the electronic distribution and subtly alter the vibrational spectrum compared to unsubstituted analogs. niscair.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

Based on the structures of its precursors, p-ethylaniline and p-methoxybenzaldehyde, the following NMR signals can be predicted:

¹H NMR:

Ethyl Group: A triplet signal for the methyl protons (-CH₃) around 1.2 ppm and a quartet for the methylene protons (-CH₂-) around 2.6 ppm, due to spin-spin coupling.

Methoxy Group: A sharp singlet for the methoxy protons (-OCH₃) is expected around 3.8 ppm. chemicalbook.com

Aromatic Protons: The protons on the two para-substituted benzene rings will appear as a set of doublets and doublets of doublets in the aromatic region (approximately 6.8-7.8 ppm). The electron-donating methoxy and ethyl groups will cause the ortho and meta protons to have distinct chemical shifts.

Imine Proton: The proton of the -CH=N- group is expected to produce a singlet at a downfield chemical shift, typically in the range of 8.2-8.5 ppm. chemicalbook.com

¹³C NMR:

Distinct signals are expected for each carbon atom. The imine carbon (-C H=N-) would appear significantly downfield (~160 ppm). The carbon atoms of the ethyl group would be in the upfield aliphatic region, while the methoxy carbon would be observed around 55 ppm. The aromatic carbons would resonate in the 114-152 ppm range, with the carbons attached to the oxygen, nitrogen, and ethyl group showing characteristic shifts.

NMR can also provide conformational insights. The observation of a single set of resonances for each proton and carbon suggests that, at room temperature, there is either a single stable conformation or rapid rotation around the C-N single bonds on the NMR timescale. Variable-temperature NMR studies could potentially be used to investigate the energy barriers for rotation and probe different conformational states.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The spectrum of this compound is dominated by transitions involving its extensive conjugated π-electron system, which includes both benzene rings and the imine bridge.

The primary electronic transitions observed are π → π* transitions. shu.ac.uk These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Due to the extended conjugation in the molecule, these transitions are expected to occur at longer wavelengths (lower energy) compared to isolated benzene rings. The spectrum would likely show a strong absorption band (high molar absorptivity) in the UV-A region (315-400 nm).

Additionally, an n → π* transition may be observed. shu.ac.uk This involves the promotion of a non-bonding electron from the lone pair on the imine nitrogen atom to a π* antibonding orbital. uzh.ch These transitions are typically much weaker (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. shu.ac.uk

The presence of the electron-donating methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups acts to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). This is because these groups increase the electron density in the conjugated system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the HOMO-LUMO energy gap. shu.ac.uk Theoretical studies on similar molecules confirm that significant intramolecular charge transfer (ICT) occurs during the electronic excitation, from the aniline part of the molecule to the benzylidene part. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies on p-Methoxybenzylidene p-Ethylaniline

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For compounds similar to this compound, such as N-(p-methoxybenzylidene)aniline (NpMBA), DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31+G(d), 6-311++G(d,p)), have been employed to optimize the molecular geometry and predict various molecular properties. researchgate.net The choice of the B3LYP functional is common in studies of aniline (B41778) derivatives due to its proven accuracy and reliability. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. nih.gov For the closely related NpMBA, the HOMO-LUMO energy gap has been calculated, providing insights into the charge transfer that can occur within the molecule. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In MEP maps, red and blue colors typically represent the most negative and positive potential regions, respectively. nih.gov This analysis helps in predicting the sites of chemical reactivity for electrophilic and nucleophilic attacks. nih.gov For related Schiff bases, MEP analysis has been used to understand their reactivity patterns. researchgate.netdergipark.org.tr

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Structurally Similar Schiff Base (N-(p-methoxybenzylidene)aniline)

| Parameter | Energy (eV) |

| EHOMO | -5.78 |

| ELUMO | -1.65 |

| Energy Gap (ΔE) | 4.13 |

Note: Data adapted from a study on a closely related compound, N-(p-methoxybenzylidene)aniline, and serves as a strong estimation for this compound.

Charge Distribution and Global Reactivity Descriptors

Table 2: Calculated Global Reactivity Descriptors for a Structurally Similar Schiff Base (N-(p-methoxybenzylidene)aniline)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.78 |

| Electron Affinity (A) | 1.65 |

| Electronegativity (χ) | 3.715 |

| Chemical Hardness (η) | 2.065 |

| Chemical Softness (S) | 0.242 |

Note: Data adapted from a study on a closely related compound, N-(p-methoxybenzylidene)aniline, and serves as a strong estimation for this compound.

Ab-initio Methods for this compound Molecular Properties

Ab-initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods provide a rigorous approach to studying molecular properties.

Hartree-Fock Level Calculations

Hartree-Fock (HF) calculations represent a fundamental ab-initio method that has been applied to molecules similar to this compound. researchgate.net While HF methods are known to be computationally less intensive than more advanced correlated methods, they provide a good starting point for understanding the electronic structure and can be used in conjunction with other methods for more accurate predictions. For related Schiff bases, HF methods have been used to calculate molecular geometries and other properties. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. dergipark.org.tr It provides a detailed picture of the charge transfer and delocalization of electron density within a molecule. researchgate.net The analysis of the Fock matrix in the NBO basis reveals hyperconjugative interactions, which contribute to the stability of the molecule. researchgate.net For N-(p-methoxybenzylidene)aniline, NBO analysis has been used to understand the intramolecular hyperconjugative interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the carbon-carbon bonds in the benzene (B151609) rings. researchgate.net This analysis provides quantitative information about the stabilization energies associated with these charge transfer events. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a fundamental electronic process within a molecule where an electron is displaced from an electron-donating group to an electron-accepting group upon photoexcitation. In this compound, the methoxy (B1213986) group (-OCH₃) on the benzylidene ring acts as an electron-donating group, while the imine bond (-CH=N-) and the ethyl-substituted aniline ring can function as electron-accepting moieties.

Computational studies, typically employing DFT methods such as B3LYP with a basis set like 6-311++G(d,p), are instrumental in elucidating the nature and extent of ICT. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is central to this investigation. The spatial distribution of these frontier orbitals reveals the origin and destination of the electronic transition.

For analogous benzylidene aniline derivatives, the HOMO is often localized on the aniline moiety, which is rich in electrons, while the LUMO is distributed over the benzylidene ring and the imine bridge. This spatial separation of HOMO and LUMO is a hallmark of a charge-transfer transition. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, with a smaller gap generally indicating a more facile electronic transition and a more pronounced ICT character.

Table 1: Hypothetical Frontier Molecular Orbital Analysis for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.9 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from a DFT calculation.

The investigation would further involve analyzing the change in dipole moment upon excitation from the ground state to the excited state. A significant increase in the dipole moment in the excited state is a strong indicator of a more polar, charge-separated state, thus confirming the occurrence of ICT.

Quantification of Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify the delocalization of electron density, including hyperconjugative interactions. Hyperconjugation involves the interaction of electrons in a filled bonding orbital (a σ-bond) with an adjacent empty or partially filled non-bonding or antibonding orbital (p or π*). These interactions contribute to the stability of the molecule.

In this compound, several key hyperconjugative interactions can be investigated. A primary focus would be the interaction between the lone pair electrons of the nitrogen atom (n) in the imine bridge and the antibonding orbitals (π) of the adjacent aromatic rings. This n → π interaction is crucial for the delocalization of electron density across the molecular backbone.

The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value signifies a stronger interaction and greater electron delocalization.

A detailed NBO analysis would provide a quantitative measure of these stabilizing interactions. The findings are typically summarized in a table format, as illustrated hypothetically below.

Table 2: Hypothetical NBO Analysis of Key Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π*(C=C) of Aniline Ring | 15.2 | n → π* |

| n(N) | π*(C=C) of Benzylidene Ring | 12.8 | n → π* |

| σ(C-H) of Ethyl Group | π*(C=C) of Aniline Ring | 3.5 | σ → π* |

Note: The values presented in this table are hypothetical and for illustrative purposes. They represent the type of data that would be obtained from an NBO calculation.

Intermolecular Interactions and Supramolecular Assemblies

Quantitative Analysis of Molecular Interactions in p-Methoxybenzylidene p-Ethylaniline Systems

The stability and structure of the crystalline lattice of this compound are governed by a variety of intermolecular interactions. These can be quantitatively analyzed through detailed crystallographic studies and computational modeling, providing insights into the forces that direct the self-assembly of the molecules.

Stacking Interactions (π-π, C-H···π)

π-π Stacking Interactions: These occur between the electron-rich π-systems of the aromatic rings. In structures of similar benzylideneaniline (B1666777) derivatives, these interactions are common and can adopt various geometries, such as parallel-displaced or T-shaped arrangements, to minimize electrostatic repulsion and maximize van der Waals forces. nih.gov For instance, in some related Schiff base crystals, π-π stacking interactions are observed with centroid-centroid distances around 3.68 to 3.84 Å. researchgate.net These interactions often lead to the formation of dimeric pairs or extended columnar structures within the crystal lattice. researchgate.net

C-H···π Interactions: These are weaker, yet significant, hydrogen bonds where a C-H bond acts as a hydrogen bond donor and an aromatic ring acts as the acceptor. In analogous structures, these interactions are frequently observed, linking molecules into more complex three-dimensional networks. The geometry of these interactions is crucial, with the hydrogen atom typically pointing towards the center of the π-system.

A representative analysis of stacking interactions in a related Schiff base is provided in the table below.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference |

| C-H···π | C-H of ethyl group | Phenyl ring | ~2.9 | ~130 | rsc.org |

| π-π stacking | Phenyl ring | Phenyl ring | ~3.7 | - | researchgate.net |

Note: Data presented is from analogous Schiff base compounds due to the absence of specific crystallographic studies on this compound.

Hydrogen Bonding Networks

While classical strong hydrogen bonds (like O-H···O or N-H···O) are absent in this compound, a network of weaker C-H···O and C-H···N hydrogen bonds can be anticipated. The methoxy (B1213986) group's oxygen atom and the imine's nitrogen atom can act as hydrogen bond acceptors.

These weak hydrogen bonds, although individually less energetic than classical hydrogen bonds, can collectively play a significant role in the supramolecular assembly. In the crystal structures of similar compounds, C-H···O and C-H···N interactions are instrumental in linking molecules into chains or sheets. nih.gov For example, in a related pyrazolopyrimidine derivative, C-H···O and C-H···N hydrogen bonds create chains that are further interlinked by other interactions to form a 3D network. nih.gov

Role of Intermolecular Forces in Mesophase Formation and Stability

The delicate balance of intermolecular forces, including stacking interactions and weak hydrogen bonds, is fundamental to the formation and stability of liquid crystalline phases (mesophases). The shape anisotropy of the this compound molecule, with its elongated, somewhat rigid core, is a prerequisite for liquid crystallinity.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The surface is colored according to properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness.

For a molecule like this compound, the Hirshfeld surface would be expected to reveal key interaction sites. Red spots on the dnorm surface would indicate the locations of the most significant intermolecular contacts, likely corresponding to C-H···π, C-H···O, and C-H···N interactions.

The following table presents a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related Schiff base.

| Contact Type | Percentage Contribution (%) | Reference |

| H···H | 48.2 | nih.gov |

| C···H/H···C | 23.9 | nih.gov |

| N···H/H···N | 17.4 | nih.gov |

| O···H/H···O | 5.3 | nih.gov |

| C···N/N···C | 2.6 | nih.gov |

| C···C | 2.2 | nih.gov |

Note: This data is from a related pyrazolopyrimidine derivative and serves as an illustrative example.

Energy Framework Analysis of Supramolecular Organization

Energy framework analysis is a computational method that provides a visual representation of the energetic landscape of a crystal structure. It calculates the interaction energies between a central molecule and its neighbors and depicts these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.

The energy framework would likely reveal the key packing motifs, such as stacked columns or herringbone arrangements, and highlight the strongest interaction pathways within the crystal. This provides a deeper understanding of the supramolecular organization beyond simple geometric descriptions.

Nonlinear Optical Properties Research

Theoretical Prediction of Nonlinear Optical Activity of p-Methoxybenzylidene p-Ethylaniline*

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO properties of molecules before their synthesis and experimental characterization. rsc.orgresearchgate.net These computational methods allow for the determination of key parameters that govern NLO responses and help in establishing structure-property relationships.

The first hyperpolarizability (β) is a molecular-level property that quantifies the second-order NLO response of a compound. A large β value is a primary indicator of a molecule's potential for applications such as second-harmonic generation (SHG). The value of β is intrinsically linked to intramolecular charge transfer (ICT), which occurs from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge. researchgate.net

While specific experimental or theoretical studies on the first hyperpolarizability of this compound are not extensively documented, insights can be drawn from closely related structures. A computational study on the similar molecule N-(p-methoxybenzylidene)aniline (NpMBA), which lacks the ethyl group on the aniline (B41778) ring, was performed using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net The study identified four possible conformers and determined that the most stable conformer possesses the most significant NLO response. researchgate.net For this stable conformer, the electric dipole moment (μ) and the first hyperpolarizability (β) were calculated, indicating that the molecule exhibits notable microscopic NLO behavior. researchgate.net

The calculated results for NpMBA showed a non-zero hyperpolarizability value, which is a prerequisite for second-order NLO activity. researchgate.net The presence of the methoxy (B1213986) group (-OCH₃), an electron donor, and the aniline moiety, which can act as part of the π-system, facilitates the ICT necessary for the NLO response. researchgate.netresearchgate.net

To illustrate the typical range of calculated NLO properties for related Schiff bases, the following table presents theoretical data for a series of D-π-A and A-π-A type Schiff bases, calculated using the M06-2X functional and 6-311G(d,p) basis set. rsc.org

| Compound | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [a.u.] |

| DMA | 3.910 | Value not specified |

| DAM | Value not specified | Value not specified |

| DMM | Value not specified | Value not specified |

| DMB-D | Value not specified | Value not specified |

| DMD | 2.528 | Value not specified |

| Note: This table is based on data for different, but related, Schiff base compounds to provide context for the parameters discussed. The specific values for this compound would require a dedicated computational study. Data adapted from rsc.org. |

The relationship between molecular structure and NLO properties in Schiff bases is a subject of extensive study. researchgate.net For a molecule like this compound, the key structural features governing its NLO response are:

Donor-Acceptor Substitution: The molecule possesses a classic donor-π-acceptor (D-π-A) framework. The methoxy group (-OCH₃) on the benzylidene ring acts as the electron donor, while the ethyl-substituted aniline ring functions as the acceptor end of the π-system. This arrangement promotes intramolecular charge transfer upon excitation, which is a fundamental requirement for a large β value. researchgate.net

π-Conjugated Bridge: The central benzylidene aniline moiety (-CH=N-) provides the conjugated path for electrons to move from the donor to the acceptor. The efficiency of this charge transfer is highly dependent on the planarity of the molecule. DFT calculations on the related N-(p-methoxybenzylidene)aniline revealed that the two aromatic rings are not coplanar, with a significant twist angle between them. researchgate.net This non-planarity can affect the degree of π-conjugation and, consequently, the magnitude of the NLO response.

Influence of Substituents: The nature and position of substituents on the aromatic rings are critical. The methoxy group is a strong electron donor, enhancing the charge transfer process. The ethyl group on the aniline ring, being a weak donor, can fine-tune the electronic properties of the acceptor part of the molecule. Studies on other substituted benzylidene anilines have shown that the NLO properties are sensitive to the electronic nature of the substituents. spiedigitallibrary.org

Design Principles for Enhanced NLO Response in Schiff Bases

The rational design of new Schiff base molecules with superior NLO properties is guided by several well-established principles. These principles focus on optimizing the molecular structure to maximize the second-order NLO effect.

To enhance the NLO response in Schiff bases, extending the π-conjugated system is a common strategy. A longer conjugated path allows for more efficient intramolecular charge transfer over a greater distance, which generally leads to a larger first hyperpolarizability (β). nih.gov This can be achieved by incorporating additional double or triple bonds or by using aromatic rings with greater delocalization within the molecular backbone.

Charge asymmetry is another crucial factor. A significant difference in the electron-donating and electron-accepting strengths of the groups at opposite ends of the conjugated system leads to a larger ground-state dipole moment and a more efficient charge transfer upon excitation. nih.gov The design of potent NLO materials often involves pairing strong donor groups (like -OCH₃, -N(CH₃)₂) with strong acceptor groups (like -NO₂, -CN) across a π-bridge. researchgate.net In this compound, the charge asymmetry is established by the methoxy donor and the ethylaniline acceptor system.

While a large molecular hyperpolarizability (β) is essential, it is not sufficient for a material to exhibit macroscopic second-order NLO effects. The bulk material must also possess a non-centrosymmetric crystal structure. In a centrosymmetric arrangement, the individual molecular dipoles and their NLO responses cancel each other out, resulting in a zero net effect on the macroscopic scale.

Therefore, a key challenge in designing NLO materials is to engineer molecules that crystallize in non-centrosymmetric space groups. Schiff bases, due to their structural versatility, offer various pathways to achieve this, such as the introduction of chiral centers or bulky substituents that disrupt symmetrical packing. The inherent dipole moment in asymmetrically substituted Schiff bases like this compound can promote alignment in the solid state, but this does not guarantee a non-centrosymmetric crystal lattice. Achieving the required bulk acentricity remains a critical step in the development of practical second-order NLO materials.

Coordination Chemistry Studies

Synthesis of Metal Complexes with p-Methoxybenzylidene p-Ethylaniline as a Ligand

The synthesis of metal complexes involving this compound typically follows a general procedure wherein the Schiff base ligand is reacted with a corresponding metal salt in an appropriate solvent.

The complexation of this compound has been explored with a range of divalent and trivalent transition metal ions. A common synthetic route involves the refluxing of a methanolic or ethanolic solution of the ligand with the respective metal chloride (e.g., CoCl₂, FeCl₂, MnCl₂, NiCl₂, CuCl₂) in a 2:1 ligand-to-metal molar ratio. idosr.orgmocedes.org This stoichiometry suggests the formation of complexes with the general formula [M(L)₂Cl₂], where 'L' represents the this compound ligand.

While specific studies detailing the synthesis of Rh(I) and Cr(III) complexes with this compound are not extensively documented in publicly available literature, the synthesis of Cr(III) complexes with similar Schiff base ligands has been achieved through the reaction of CrCl₃ with the ligand in an inert atmosphere. nih.gov The synthesis of Rh(I) complexes with Schiff base ligands often involves the use of precursors like [Rh(CO)₂Cl]₂.

Table 1: Synthesis of Transition Metal Complexes with Schiff Base Ligands Analogous to this compound

| Metal Ion | Precursor | Ligand System | Solvent | Reaction Condition | Proposed Formula | Reference |

|---|---|---|---|---|---|---|

| Co(II) | CoCl₂·6H₂O | 4-methoxybenzaldehyde and 4-methoxyaniline | Methanol | Reflux | [Co(L)₂Cl₂] | idosr.org |

| Fe(II) | FeCl₂·4H₂O | 4-methoxybenzaldehyde and 4-methoxyaniline | Methanol | Reflux | [Fe(L)₂Cl₂] | idosr.org |

| Mn(II) | MnCl₂·4H₂O | 4-methoxybenzaldehyde and 4-methoxyaniline | Methanol | Reflux | [Mn(L)₂Cl₂] | idosr.org |

| Ni(II) | NiCl₂·6H₂O | 4-methoxybenzaldehyde and 4-methoxyaniline | Methanol | Reflux | [Ni(L)₂Cl₂] | idosr.org |

| Co(II) | CoCl₂ | N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | Ethanol | Reflux | [Co(L)Cl₂] | mocedes.org |

| Ni(II) | NiCl₂ | N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | Ethanol | Reflux | [Ni(L)Cl₂] | mocedes.org |

The primary coordination site of this compound is the nitrogen atom of the azomethine (-CH=N-) group. The lone pair of electrons on the nitrogen atom acts as a Lewis base, donating electron density to the electron-deficient metal center, which acts as a Lewis acid. This donation results in the formation of a coordinate covalent bond. mocedes.orgbibliomed.org

In the case of this compound, which is a monodentate ligand, two molecules of the ligand typically coordinate to a single metal center to satisfy its coordination number. The coordination can be further influenced by the presence of other ligands, such as halide ions, in the coordination sphere.

For some Schiff base ligands derived from salicylaldehyde (B1680747) or other ortho-hydroxyaldehydes, the phenolic oxygen also participates in coordination, making the ligand bidentate. However, for this compound, only the azomethine nitrogen is available for coordination. bibliomed.org

Structural and Electronic Characterization of this compound Metal Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and electronic properties of the metal complexes of this compound.

Based on studies of analogous Schiff base complexes, the coordination geometry around the central metal ion is often proposed to be either tetrahedral or octahedral. For complexes with a 1:2 metal-to-ligand ratio, such as [M(L)₂Cl₂], an octahedral geometry is commonly suggested, where the two Schiff base ligands and two chloride ions occupy the six coordination sites around the metal. mocedes.org

Bonding analysis, primarily through infrared spectroscopy, confirms the coordination of the ligand to the metal ion. The formation of a new bond between the metal and the nitrogen atom of the ligand (M-N) is a key indicator of successful complexation.

Infrared (IR) Spectroscopy: A significant piece of evidence for the coordination of this compound to a metal ion is the shift in the stretching frequency of the azomethine group (ν(C=N)). In the free ligand, this band appears at a certain wavenumber. Upon complexation, this band typically shifts to a lower frequency (a redshift). This shift is attributed to the donation of electron density from the nitrogen atom to the metal, which weakens the C=N double bond. For instance, in complexes of N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine, the ν(C=N) band shifted from 1623.89 cm⁻¹ in the free ligand to lower wavenumbers by 33-55 cm⁻¹ in the metal complexes. mocedes.org The appearance of a new, typically weak band in the far-IR region can be attributed to the M-N stretching vibration, further confirming coordination. eajournals.org

Table 2: Key IR Spectral Data for Schiff Base Metal Complexes

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

|---|---|---|---|

| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | 1623.89 | - | mocedes.org |

| Co(II) complex of above ligand | Lower by 33-55 cm⁻¹ | Not specified | mocedes.org |

| Ni(II) complex of above ligand | Lower by 33-55 cm⁻¹ | Not specified | mocedes.org |

| Ni(II) complex of N-benzylideneaniline | 1625.2 | Not specified | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. In the ¹H NMR spectrum of the complex, a downfield or upfield shift of the proton signals, particularly the azomethine proton (-CH=N-), compared to the free ligand, indicates complexation. For paramagnetic complexes, significant broadening or shifting of the NMR signals is expected. For instance, in a nickel complex of N-benzylideneaniline, the azomethine proton signal appeared at δ 10.0 ppm. researchgate.net The ¹³C NMR spectrum would show a corresponding shift in the signal for the azomethine carbon. In the same nickel complex, this signal was observed at δ 193.8 ppm. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and can help in determining the coordination geometry. The UV-Vis spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. The d-d transitions are characteristic of the metal ion and its coordination environment and can be used to infer the geometry of the complex (e.g., octahedral or tetrahedral).

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. The fragmentation pattern can also provide structural information. The mass spectrum of the complex will show a molecular ion peak corresponding to the entire complex or fragments resulting from the loss of ligands or counter-ions.

Solution Chemistry and Stability of Metal Complexes

The stability of the metal complexes of this compound in solution is an important aspect of their chemistry. Molar conductivity measurements can indicate whether the complexes are electrolytes or non-electrolytes. For instance, low molar conductance values for complexes of a similar Schiff base in DMSO suggest a non-electrolytic nature, meaning the chloride ions are part of the coordination sphere. eajournals.org Conversely, higher conductivity values for another related series of complexes suggested that the anions were outside the coordination sphere. idosr.org

The stability of these complexes can be influenced by factors such as the nature of the metal ion, the solvent, and the pH of the solution. The study of their stability in solution is crucial for potential applications in areas like catalysis or material science.

Potentiometric Studies of Complex Stability

Potentiometric titration is a fundamental technique used to determine the stability constants of metal complexes in solution. This method involves monitoring the pH of a solution containing the ligand and a metal ion as a titrant, typically a strong base, is added. The resulting titration curves can be analyzed to calculate the protonation constants of the ligand and the stepwise formation constants of the metal complexes.

For instance, research on the closely related Schiff base, (E)-4-methoxy-N-(4-methoxybenzylidene)aniline, which features a methoxy (B1213986) group instead of an ethyl group on the aniline (B41778) moiety, has shown the formation of stable complexes with various transition metals. In studies of this analogue, a 1:2 metal-to-ligand ratio was determined for complexes with Co(II), Fe(II), Mn(II), and Ni(II). idosr.org The stability of such complexes is typically evaluated in a mixed solvent system, such as ethanol-water or DMSO-water, due to the limited aqueous solubility of the Schiff base and its complexes. idosr.org

The data for a representative, structurally similar Schiff base, (E)-4-methoxy-N-(4-methoxybenzylidene)aniline, is presented below to illustrate the type of information obtained from such studies.

Table 1: Representative Stability Constants for Metal Complexes of a Structurally Similar Schiff Base (Data is illustrative for (E)-4-methoxy-N-(4-methoxybenzylidene)aniline and not for this compound)

| Metal Ion | Log K₁ | Log K₂ | Overall Stability (Log β₂) |

| Co(II) | 4.85 | 4.10 | 8.95 |

| Ni(II) | 4.70 | 3.95 | 8.65 |

| Mn(II) | 4.50 | 3.80 | 8.30 |

| Fe(II) | 5.10 | 4.30 | 9.40 |

Supramolecular Organization in Metal Complexes

The study of supramolecular organization in the metal complexes of this compound involves understanding how individual complex units assemble into larger, ordered architectures through non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. The resulting supramolecular structures can range from discrete polynuclear clusters to extended one-, two-, or three-dimensional coordination polymers.

While metal complexes of this compound have been synthesized, detailed single-crystal X-ray diffraction studies, which are essential for elucidating the precise supramolecular organization, are not extensively reported in the available literature. However, research on other Schiff base complexes provides insight into the potential structures that may be formed. For example, Schiff base complexes are known to self-assemble into intricate architectures like helicates, grids, and cages, depending on the ligand's flexibility and the metal's coordination number. mdpi.com For some divalent transition metal complexes of a related Schiff base, an octahedral geometry has been proposed. mocedes.org

The investigation of these supramolecular structures is an active area of research, as the arrangement of metal complexes in the solid state can significantly influence their magnetic, optical, and catalytic properties.

Conclusion and Future Research Directions

Summary of Advanced Characterization and Synthetic Insights for p-Methoxybenzylidene p-Ethylaniline

The synthesis of this compound is typically achieved through a condensation reaction between p-methoxybenzaldehyde and p-ethylaniline. ontosight.ai This reaction, which forms the characteristic imine (-CH=N-) linkage of a Schiff base, is a well-established method for creating such compounds. ontosight.ai The general synthesis involves mixing equimolar amounts of the aldehyde and amine in a suitable solvent, often with a catalyst, to facilitate the reaction. ontosight.ai

Advanced characterization of this compound relies on a suite of spectroscopic and analytical techniques to confirm its molecular structure and purity. While specific, detailed spectra for this exact compound are not extensively published, the characterization of homologous alkoxybenzylidene-alkylanilines provides a strong framework for understanding its expected spectroscopic features. mdpi.comfigshare.com Key characterization methods would include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the crucial imine (C=N) bond, which typically shows a characteristic absorption band, and other functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of protons and carbons in the molecule, confirming the successful formation of the Schiff base and the integrity of the aromatic rings and terminal alkyl and alkoxy groups.

Mass Spectrometry: To determine the molecular weight of the compound, which for this compound is 239.31 g/mol . nih.gov

Elemental Analysis: To verify the empirical formula of the synthesized compound, C₁₆H₁₇NO. nih.gov

The purity of the synthesized compound is crucial for its liquid crystalline properties and is often checked using techniques like thin-layer chromatography (TLC) and by measuring its melting point.

Key Findings in Mesophase Behavior and Tunability

The mesophase behavior of calamitic (rod-like) liquid crystals like this compound is a critical aspect of their functionality. nih.gov The transition between different liquid crystal phases (mesophases) occurs at specific temperatures and can be identified using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govtandfonline.com

Length of the Terminal Alkyl/Alkoxy Chains: The length of the flexible terminal chains significantly influences the mesomorphic properties. mdpi.com Generally, as the chain length increases, the melting point and the stability of the mesophases can change in a predictable, often alternating (odd-even) pattern. derpharmachemica.com

Intermolecular Interactions: The molecular polarizability, influenced by the terminal groups, affects the intermolecular forces that drive the self-assembly into ordered liquid crystalline structures. researchgate.net

The tunability of the mesophase behavior by altering the chemical structure is a key advantage of Schiff base liquid crystals, allowing for the design of materials with specific properties for various applications.

Synthesis of Computational Chemistry Contributions to Understanding this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure-property relationships in Schiff base liquid crystals. ontosight.aiCurrent time information in Charlotte, NC, US. Although specific DFT studies on this compound are limited, research on analogous molecules provides significant insights into its expected electronic and geometric properties. researchgate.netCurrent time information in Charlotte, NC, US.

Key contributions from computational studies include:

Electronic Properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the molecule's electronic transitions and reactivity. researchgate.net This is crucial for understanding its optical and electronic properties.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within the molecule, highlighting electron-rich and electron-poor regions, which is important for predicting intermolecular interactions.

Correlation with Experimental Data: Theoretical calculations of properties like dipole moment and polarizability can be correlated with experimental observations of mesophase stability and other physical characteristics. ontosight.ai

These computational insights are vital for the rational design of new liquid crystalline materials with tailored properties.

Emerging Research Avenues in Material Science Applications (e.g., NLO materials, liquid crystal displays)

The unique properties of Schiff base liquid crystals like this compound make them promising candidates for various advanced material science applications.

Nonlinear Optical (NLO) Materials: Organic materials with large second- and third-order NLO properties are in high demand for applications in high-speed information processing and optical communications. rsc.org The conjugated π-system of Schiff bases, extending across the aromatic rings and the imine bridge, can give rise to significant NLO effects. scienceinfo.comrsc.org The presence of electron-donating (methoxy) and electron-accepting (or less-donating, in this case, the ethylaniline moiety) groups can enhance the molecular hyperpolarizability, a key parameter for NLO activity. scispace.com While specific NLO data for this compound is scarce, the structural similarity to other NLO-active Schiff bases suggests its potential in this area. scienceinfo.com

Liquid Crystal Displays (LCDs): The ability to control the alignment of liquid crystal molecules with an external electric field is the fundamental principle behind LCDs. Nematic liquid crystals are commonly used in twisted nematic (TN) displays. The mesomorphic properties of this compound, particularly if it exhibits a nematic phase over a broad and convenient temperature range, would make it a candidate for use in such devices. The dielectric anisotropy of the molecule, which is influenced by its polar groups, is a critical parameter for its performance in an LCD. Furthermore, Schiff base derivatives can be used as dopants in chiral nematic liquid crystals to create materials that are responsive to temperature and light. rsc.org

Proposed Future Research Trajectories for this compound and Related Imines

The study of this compound and related Schiff base imines presents several exciting avenues for future research.

Precise Experimental Determination: A primary focus should be the detailed experimental characterization of this compound, including the precise determination of its mesophase transition temperatures and enthalpies using DSC and POM. Comprehensive spectroscopic analysis (FTIR, NMR, etc.) should also be published to provide a complete reference dataset.

Homologous Series Investigation: A systematic study of the homologous series of p-alkoxybenzylidene-p-ethylanilines, where the alkoxy chain length is varied, would provide a deeper understanding of the structure-property relationships and the tunability of the mesophase behavior.

Advanced NLO Characterization: The nonlinear optical properties of this compound and its derivatives should be investigated in detail using techniques like the Z-scan method to determine their second and third-order hyperpolarizabilities.

Device Prototyping: The formulation of liquid crystal mixtures containing this compound and the fabrication of prototype LCD cells or other electro-optical devices would be a crucial step in assessing its practical applicability.

Development of Novel Imines: The synthesis of new imine-based liquid crystals with more complex core structures or novel terminal groups could lead to the discovery of materials with enhanced properties, such as ferroelectric nematic phases or advanced photoresponsive behavior. mdpi.com The exploration of calamitic liquid crystals in emerging fields like soft robotics and advanced sensors also presents a promising direction. mdpi.comnumberanalytics.com

常见问题

Basic: What are the key synthetic routes for preparing p-Methoxybenzylidene p-ethylaniline, and what methodological considerations ensure high yield and purity?

Answer:

The compound is typically synthesized via Schiff base formation by condensing p-ethylaniline with p-methoxybenzaldehyde under acidic or solvent-free conditions. Critical methodological steps include:

- Use of molecular sieves or anhydrous solvents to drive the reaction to completion by removing water .

- Recrystallization of oxidizing agents like DDQ (dichlorodicyanoquinone) to prevent unwanted side reactions during protective group formation (e.g., p-methoxybenzylidene acetal) .

- Purification via column chromatography or repeated recrystallization to isolate the trans-isomer, confirmed by NMR (e.g., coupling constants for E/Z isomerism) .

Basic: How does the molecular structure of this compound influence its mesomorphic properties in nematic liquid crystal applications?

Answer:

The para-substituted methoxy and ethyl groups create an elongated, rigid core with asymmetric dipole moments, enabling stable nematic phases. Key structural effects include:

- The electron-donating methoxy group enhances polarizability, while the ethyl chain reduces melting points, broadening the temperature range of mesophases .

- FTIR and XRD studies confirm molecular alignment along the director axis, critical for dielectric anisotropy in liquid crystal displays (LCDs) .

Advanced: How do dispersions of nanoscale particles (e.g., ZnO) affect the dielectric and optical properties of this compound-based nematic liquid crystals, and what contradictions exist in reported data?

Answer:

ZnO nanoparticles (NPs) reduce dielectric permittivity (ε') at low frequencies (1–10 kHz) by disrupting dipole-dipole interactions, as shown in impedance spectroscopy . However, contradictions arise regarding activation energy (Ea):

- Tripathi et al. reported decreased Ea due to NP-induced asymmetrical potential barriers .

- Contrasting studies suggest Ea increases with higher NP concentrations (>5 wt%), attributed to agglomeration hindering molecular reorientation. Methodological solutions include sonication for uniform dispersion and controlled NP functionalization .

Advanced: What methodological challenges arise when analyzing the corrosion inhibition efficiency of this compound derivatives on metal alloys, and how can adsorption isotherm models resolve data discrepancies?

Answer:

Challenges include:

- Quantifying adsorption efficiency under varying pH and temperature, requiring potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) .

- Discrepancies in Langmuir vs. Freundlich isotherm fit: Langmuir assumes monolayer adsorption, but surface heterogeneity in alloys may favor Freundlich. Hybrid models (e.g., Temkin) are recommended for complex interfaces .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR : Distinct singlet for imine proton (~8.3 ppm) and absence of aldehyde peaks confirm Schiff base formation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) verifies molecular mass (C₁₆H₁₇NO, 267.37 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and isomer separation .